1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione

Description

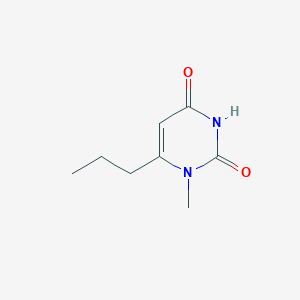

1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a methyl group at the N1 position and a propyl chain at the C6 position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive pyrimidine derivatives.

Properties

IUPAC Name |

1-methyl-6-propylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-6-5-7(11)9-8(12)10(6)2/h5H,3-4H2,1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLSVWDDBGTFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N1-Methylation and C6-Propylation via Sequential Alkylation

A two-step alkylation protocol is frequently employed to install both methyl and propyl groups. In the first step, 6-aminouracil or its halogenated analog undergoes N1-methylation using methyl iodide or dimethyl sulfate. Subsequent C6-propylation is achieved via reaction with propyl bromide or iodide.

For example, 6-chloro-3-methyluracil reacts with propyl bromide in dimethylformamide (DMF) under nitrogen atmosphere, using potassium carbonate as a base. The mixture is stirred at 50°C for 24 hours, yielding 1-methyl-6-propylpyrimidine-2,4(1H,3H)-dione with an 85% yield after column chromatography (ethyl acetate/hexane, 4:1). This method highlights the importance of polar aprotic solvents in facilitating nucleophilic displacement.

Single-Pot Alkylation Strategies

Recent advancements enable concurrent N1- and C6-alkylation in a single pot. A mixture of 6-aminouracil, methyl iodide, and propyl bromide is heated in DMF with excess potassium carbonate. While this approach reduces reaction steps, yields are moderately lower (68–72%) due to competing side reactions.

Cyclocondensation Reactions

Cyclocondensation offers an alternative route by constructing the pyrimidine ring from simpler precursors, such as urea derivatives and diketones. This method is advantageous for introducing pre-functionalized side chains during ring formation.

Malonic Acid Derivatives and Urea

Heating malonic acid derivatives with methylurea and propylamine in acetic acid generates the pyrimidine core. For instance, methylmalonyl chloride reacts with propylamine to form a diketone intermediate, which cyclizes with methylurea under reflux. This method produces the target compound in 70–75% yield but requires stringent temperature control to avoid decarboxylation.

Vilsmeier-Haack Reagent-Mediated Cyclization

The Vilsmeier reagent (formed from phosphoryl chloride and DMF) facilitates cyclization of enamine intermediates. A 2020 study demonstrated that 6-amino-1-propyluracil treated with the Vilsmeier reagent at 80°C generates a reactive iminium species, which cyclizes to form the pyrimidinedione skeleton. This method achieves 78% yield but necessitates anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. A 2023 protocol involves irradiating a mixture of 6-chlorouracil, methyl iodide, and propyl bromide in DMF with potassium carbonate at 100°C for 15 minutes. This approach achieves 82% yield with >99% purity, showcasing superior efficiency compared to conventional heating.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF consistently outperforms other solvents due to its high polarity and ability to stabilize transition states. Potassium carbonate is preferred over stronger bases (e.g., sodium hydride) to minimize hydrolysis of alkyl halides.

Catalytic Enhancements

The addition of catalytic lithium iodide (5 mol%) in DMSO improves alkylation efficiency by generating more reactive alkyl iodides in situ. This modification increases yields from 51% to 89% for propyl-substituted derivatives.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are replacing batch systems, enabling precise control over exothermic alkylation steps. A 2024 patent describes a continuous process where 6-chlorouracil and propyl bromide are pumped through a heated reactor packed with solid potassium carbonate, achieving 90% conversion with minimal waste .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction could introduce additional functional groups or modify existing ones.

Reduction: This reaction might reduce double bonds or other functional groups.

Substitution: This reaction could replace one substituent with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine with additional carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione could have various applications in scientific research, including:

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in studying nucleic acid interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type, position, and chain length significantly influence properties such as solubility, lipophilicity (logP), and thermal stability. Key comparisons include:

- 6-Methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 2434-49-3): Substituents: Methyl at C5. Impact: The shorter methyl chain at C6 (vs.

6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione :

- 1-Cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione (Compound 18d): Substituents: Cyclopropyl at N1, propyl at N3. Impact: The propyl group at N3 (vs. This compound has a melting point of 154–155°C, suggesting higher crystallinity compared to analogs with shorter chains .

Biological Activity

1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino derivatives of pyrimidine with various alkylating agents. The compound can be synthesized using a one-step reaction with good yields. For example, starting from 6-amino-1,3-dimethylpyrimidine-2,4(1H,2H)-dione and propyl iodide under controlled conditions leads to the formation of the desired product .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer properties. In particular, studies have focused on the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cellular proliferation.

- Inhibitory Activity : Compounds analogous to this compound have shown significant inhibitory effects against eEF-2K. For instance, one study reported an IC50 value for a related compound at 420 nM, indicating strong potential for further development as an anticancer agent .

Antiproliferative Effects

The antiproliferative activity of pyrimidine derivatives has been assessed against various cancer cell lines. Notably:

- HeLa Cells : Compounds structurally similar to this compound were tested against HeLa cervical cancer cells. While some derivatives showed significant potency with IC50 values around 0.3 µM, others with propyl substitutions did not demonstrate notable activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes involved in nucleic acid metabolism or protein synthesis. For example, it could potentially inhibit kinases or other regulatory proteins that are essential for cancer cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives:

| Substituent | Effect on Activity | IC50 Value (µM) |

|---|---|---|

| Ethyl at R1 | Optimal for activity | 0.42 |

| CONH2 at R2 | Essential for binding | Variable |

| Cyclopropyl at R3 | Moderate activity | 0.93 |

The presence of specific functional groups significantly influences the compound's ability to inhibit target enzymes and exhibit anticancer properties .

Case Studies

Several case studies highlight the biological activity of related pyrimidine compounds:

- Study on eEF-2K Inhibition : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit eEF-2K in MDA-MB-231 breast cancer cells. The study demonstrated that certain modifications led to enhanced inhibitory activity .

- Antiproliferative Screening : A comprehensive screening of pyrimidine derivatives against various cancer cell lines revealed that modifications at specific positions could dramatically alter potency and selectivity .

Q & A

Q. What are the common synthetic routes for 1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation of pyrimidine-dione precursors. For example, alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with propyl iodide in the presence of a base (e.g., K₂CO₃) in DMF yields 1-Methyl-6-propyl derivatives. Reaction optimization, such as adjusting alkyl halide chain length or solvent polarity, can improve yields (e.g., 53% yield reported for propyl iodide in ). Alternative routes include nucleophilic substitution on pre-functionalized pyrimidine scaffolds, as seen in the synthesis of biphenyl-substituted analogs via coupling reactions .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR : Chemical shifts for methyl (δ ~3.18–3.93 ppm) and propyl groups (δ ~1.19–1.24 ppm for CH₃, δ ~0.99–1.24 ppm for CH₂) are critical for confirming substitution patterns. For example, singlet peaks for methyl groups and triplet/multiplet patterns for propyl chains are diagnostic .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) are used to verify molecular weight. In one study, HRMS data matched calculated values within 0.0003 Da, confirming structural integrity .

Advanced Research Questions

Q. How do structural modifications at the 6-position influence biological activity (e.g., enzyme inhibition)?

Substitutions at the 6-position (e.g., aryl, alkyl, or heterocyclic groups) significantly modulate activity. For instance, biphenyl-substituted analogs in showed enhanced HIV reverse transcriptase (RT) inhibition compared to simpler alkyl chains, likely due to improved hydrophobic interactions with the enzyme’s active site. Conversely, trifluoromethyl groups (as in ) may enhance metabolic stability but reduce binding affinity due to steric effects. Systematic SAR studies using variants like 6-propyl, 6-cyclopropyl, or 6-(thiazol-4-yl) () can identify optimal substituents .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Ambiguities in NMR assignments (e.g., overlapping peaks for propyl vs. methyl groups) can be addressed via:

- 2D NMR techniques (COSY, HSQC) to correlate protons and carbons.

- X-ray crystallography : demonstrates how crystal structures resolve hydrogen bonding and confirm tautomeric forms (e.g., keto-enol equilibria in pyrimidine-diones). For example, intermolecular N–H⋯O bonds in the crystal lattice provide insights into preferred conformations .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 1-methyl-6-ethyl analogs in ) helps validate assignments .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation reactions ().

- Catalysis : Phase-transfer catalysts or KI can accelerate reactions with sterically hindered substrates (e.g., bulky benzyl chlorides in ).

- Temperature control : Reflux conditions (e.g., 80°C in ethanol for 20 hours in ) improve solubility and reaction rates for low-yielding steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.